molecular formula C7H4F3NO3 B1597957 6-Hydroxy-4-(trifluoromethyl)nicotinic acid CAS No. 849020-87-7

6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Cat. No. B1597957
M. Wt: 207.11 g/mol
InChI Key: WCUKVMMGYGOCGJ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 g/mol . The IUPAC name for this compound is 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in turn to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%)), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid can be represented by the InChI string: InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H, (H,11,12) (H,13,14) . The Canonical SMILES representation is: C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.11 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The XLogP3-AA value is -0.1 .

Scientific Research Applications

Insecticide Development

Specific Scientific Field

This application falls under the field of Pesticide Science .

Summary of the Application

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is used in the synthesis of a novel insecticide called flonicamid . This compound is very active against a wide range of aphid species and some other species of sucking insects .

Methods of Application or Experimental Procedures

The key starting material of 4-(trifluoromethyl)nicotinic acid was synthesized from known 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, which was obtained through the reaction of 2-cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate .

Results or Outcomes

Flonicamid rapidly inhibits the feeding behavior of aphids and provides long-lasting control . It shows no cross-resistance to conventional insecticides and exhibits excellent systemic and translaminar activity . It has no negative impact on beneficial insects and mites .

Synthesis of Pyridine Carboxamides and Pyrazole Carboxanilides

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

6-Hydroxy-4-(trifluoromethyl)nicotinic acid can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole carboxanilides as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for these syntheses were not detailed in the sources.

Results or Outcomes

The results or outcomes of these syntheses, including any quantitative data or statistical analyses, were not provided in the sources.

Synthesis of Trifluoromethylpyridines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The trifluoromethyl group is strongly electron withdrawing, which can influence the biological activities and physical properties of compounds .

Results or Outcomes

Currently, the major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUKVMMGYGOCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382358
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4-(trifluoromethyl)nicotinic acid

CAS RN

849020-87-7
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849020877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861AS683MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Getlik, D Smil, C Zepeda-Velazquez… - Journal of medicinal …, 2016 - ACS Publications
WD repeat-containing protein 5 (WDR5) is an important component of the multiprotein complex essential for activating mixed-lineage leukemia 1 (MLL1). Rearrangement of the MLL1 …
Number of citations: 79 pubs.acs.org
A Dölle, B Adhikari, A Krämer… - Journal of medicinal …, 2021 - ACS Publications
Histone H3K4 methylation serves as a post-translational hallmark of actively transcribed genes and is introduced by histone methyltransferase (HMT) and its regulatory scaffolding …
Number of citations: 33 pubs.acs.org
A Dölle, B Adhikari, A Krämer, J Weckesser, N Berner… - compound991activator.com
is controlled by chromatin organization. The accessibility of chromatin is influenced by the distribution of nucleosomes in the genome, the composition of histone variants within …
Number of citations: 0 compound991activator.com

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